molecular formula C13H20N2 B1627762 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 486437-66-5

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine

Cat. No.: B1627762
CAS No.: 486437-66-5
M. Wt: 204.31 g/mol
InChI Key: LEWCLURGXMYKCP-UHFFFAOYSA-N
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Description

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a phenyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with 3-methylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidine moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine can be compared with other similar compounds, such as:

    1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring. It may exhibit different biological activities and chemical reactivity.

    This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Biological Activity

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly in the context of neuropharmacology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptor binding sites. Research indicates that this compound can modulate the activity of neurotransmitter receptors, influencing signal transduction pathways that affect cellular responses and physiological effects.

Key Mechanisms:

  • Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, which may lead to alterations in neurotransmission.
  • Enzyme Interaction: It may also interact with specific enzymes, modulating their activity and contributing to its therapeutic effects.

Neuropharmacological Effects

This compound has been studied for its potential role in treating neurological disorders. Its interaction with glycine transporters suggests a possible application in managing conditions such as schizophrenia and anxiety disorders. In vitro studies demonstrate that it can inhibit glycine transport, thereby enhancing synaptic transmission.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening of various compounds, it exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM . This positions it as a promising candidate for further development in anti-tuberculosis therapies.

Case Study 1: Neuropharmacological Applications

A study conducted on the effects of this compound on rat models indicated that the compound could reduce anxiety-like behaviors when administered at specific dosages. Behavioral assays demonstrated a significant decrease in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against various strains of M. tuberculosis. The results showed that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against eukaryotic cells, making it a viable candidate for further development as an anti-tuberculosis drug .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamineC13H18N2C_{13}H_{18}N_2Exhibits neuropharmacological activity
4-PhenylpiperidineC11H15NC_{11}H_{15}NKnown for antimicrobial properties
N,N-Dimethyl-1-(4-methylpiperidin-1-yl)methanamineC12H19N2C_{12}H_{19}N_2Contains dimethyl substitution affecting pharmacokinetics

Properties

IUPAC Name

[4-(3-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-2-8-15(10-11)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWCLURGXMYKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589851
Record name 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486437-66-5
Record name 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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